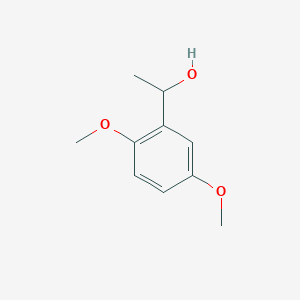

1-(2,5-Dimethoxyphenyl)ethanol

Description

BenchChem offers high-quality 1-(2,5-Dimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBAVBMMWYLTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473071 |

Source

|

| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41038-40-8 |

Source

|

| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2,5-Dimethoxyphenyl)ethanol

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(2,5-Dimethoxyphenyl)ethanol, a significant organic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

1-(2,5-Dimethoxyphenyl)ethanol is a secondary alcohol characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and an ethanol group at position 1.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)ethanol |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| SMILES | CC(C1=CC(=C(C=C1)OC)OC)O |

| InChI | InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)6-10(8)13-3/h4-7,11H,1-3H3 |

| InChIKey | N/A |

| CAS Number | 70419-48-2 (racemic) 120523-13-9 ((R)-enantiomer) 156713-10-9 ((S)-enantiomer) |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (Predicted) | 15.2 ± 0.2 | Predicted |

| LogP (Predicted) | 1.5 | Predicted |

Note: The properties of the precursor, 2',5'-Dimethoxyacetophenone (CAS: 1201-38-3), include a melting point of 18-20 °C and a boiling point of 155-158 °C at 11 mmHg.

Spectroscopic Data (Predicted and Comparative)

While specific experimental spectra for 1-(2,5-Dimethoxyphenyl)ethanol are not widely published, the expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1-(2,5-Dimethoxyphenyl)ethanol is expected to show the following signals:

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethanol) | ~1.4 | Doublet | 3H |

| -OH | Variable | Singlet (broad) | 1H |

| -OCH₃ | ~3.8 | Singlet | 6H |

| -CH(OH)- | ~4.9-5.1 | Quartet | 1H |

| Aromatic-H | ~6.7-7.0 | Multiplet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to have the following characteristic peaks:

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ (ethanol) | ~24 |

| -OCH₃ | ~55-56 |

| -CH(OH)- | ~68-70 |

| Aromatic C | ~110-115 (C-3, C-4, C-6) |

| Aromatic C-O | ~150-154 (C-2, C-5) |

| Aromatic C-C(OH) | ~135 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,5-Dimethoxyphenyl)ethanol is expected to exhibit absorptions characteristic of its functional groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3550 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1475 | Medium |

| C-O stretch (alcohol) | 1200 - 1050 | Strong |

| C-O stretch (ether) | 1275 - 1200 & 1075 - 1020 | Strong |

Mass Spectrometry (MS)

The mass spectrum of 1-(2,5-Dimethoxyphenyl)ethanol would likely show a molecular ion peak (M⁺) at m/z 182. Key fragmentation patterns would include the loss of a methyl group (-CH₃, m/z 167) and the loss of a water molecule (-H₂O, m/z 164). The base peak is likely to correspond to the stable benzylic cation formed by the cleavage of the C-C bond adjacent to the aromatic ring.

Experimental Protocols

A common and effective method for the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol is the reduction of the corresponding ketone, 2',5'-dimethoxyacetophenone.

Synthesis via Reduction of 2',5'-Dimethoxyacetophenone

This protocol details the reduction of 2',5'-dimethoxyacetophenone using sodium borohydride, a mild and selective reducing agent.

Materials:

-

2',5'-Dimethoxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in methanol (10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane to extract the product. Perform the extraction three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,5-Dimethoxyphenyl)ethanol. The product can be further purified by column chromatography on silica gel if necessary.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of 1-(2,5-Dimethoxyphenyl)ethanol relies on the correlation of data from various spectroscopic techniques.

This guide serves as a foundational resource for understanding the chemical properties and structure of 1-(2,5-Dimethoxyphenyl)ethanol. Further experimental validation of the predicted data is encouraged for precise characterization.

An In-Depth Technical Guide to 1-(2,5-Dimethoxyphenyl)ethanol

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 1-(2,5-Dimethoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.

Core Properties

1-(2,5-Dimethoxyphenyl)ethanol is a chemical compound of interest in organic synthesis and as a potential intermediate in the manufacturing of pharmacologically active molecules. Its core physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol [1] |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)ethanol |

| CAS Number | 41038-40-8[1] |

Experimental Protocols

The synthesis of 1-(2,5-Dimethoxyphenyl)ethanol can be achieved through various established organic chemistry methods. A common and effective approach is the Grignard reaction, which involves the addition of a methylmagnesium halide to 2,5-dimethoxybenzaldehyde.

Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol via Grignard Reaction

Materials:

-

2,5-dimethoxybenzaldehyde

-

Methylmagnesium iodide (or bromide), 3.0 M solution in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

A solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Methylmagnesium iodide solution is added dropwise to the stirred solution of the aldehyde via an addition funnel. The rate of addition is controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.

-

The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-(2,5-Dimethoxyphenyl)ethanol can be purified by column chromatography on silica gel.

Analytical Characterization:

The identity and purity of the synthesized 1-(2,5-Dimethoxyphenyl)ethanol can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and confirm its molecular weight.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for 1-(2,5-Dimethoxyphenyl)ethanol from 2,5-dimethoxybenzaldehyde using a Grignard reagent.

References

Synthesis Pathway: Reduction of 2',5'-Dimethoxyacetophenone

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-(2,5-Dimethoxyphenyl)ethanol, a key intermediate in various chemical syntheses. The document outlines two core methodologies: the reduction of 2',5'-dimethoxyacetophenone and the Grignard reaction involving 2,5-dimethoxybenzaldehyde. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

A prevalent method for synthesizing 1-(2,5-Dimethoxyphenyl)ethanol is through the reduction of the ketone group in 2',5'-dimethoxyacetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity and mild reaction conditions.

Caption: Reduction of 2',5'-Dimethoxyacetophenone.

Quantitative Data for Reduction of Analogous Ketones

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | Sodium Borohydride | Ethanol | -10 | 2 | 83 | 98.4 | [1][2] |

| 3',4'-Dimethoxyacetophenone | H₂/Raney Nickel | Aqueous | 50-100 | - | - | - | [3] |

Experimental Protocol: Reduction of a Ketone using Sodium Borohydride

This protocol is adapted from the reduction of a similar nitro-containing compound and is a general procedure for ketone reduction.[1][2]

-

Reaction Setup: In a 2L reaction flask, add 500 ml of ethanol.

-

Addition of Starting Material: Under stirring, add 100.0g of 2',5'-dimethoxyacetophenone and cool the mixture to -10°C.

-

Addition of Reducing Agent: Add 54 grams of sodium borohydride in batches, maintaining the temperature at -10°C.

-

Reaction: Allow the insulation reaction to proceed for 2 hours.

-

Monitoring: Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, add 500ml of water.

-

Work-up: Remove the solvent under reduced pressure via vacuum distillation.

-

Isolation: Filter the resulting solid and dry to obtain the crude product.

-

Purification: Recrystallize the crude product to obtain the pure 1-(2,5-Dimethoxyphenyl)ethanol.

Synthesis Pathway: Grignard Reaction

An alternative and widely used method for the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol is the Grignard reaction.[4][5][6][7] This pathway involves the reaction of 2,5-dimethoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide.

Caption: Grignard reaction for synthesis.

Quantitative Data for Analogous Grignard Reactions

A review article describes a similar synthesis of 1-(2,4-dimethoxyphenyl)ethanol from 2,4-dimethoxybenzaldehyde and methylmagnesium iodide, serving as a procedural model.[8]

Experimental Protocol: Grignard Synthesis

This protocol is a general procedure adapted for the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol.[9]

-

Preparation of Grignard Reagent:

-

In a dry reaction tube, add 230 mg of magnesium turnings and 5 mL of anhydrous diethyl ether.

-

Add 1 mL of methyl iodide and gently grind the magnesium with a glass rod until the mixture becomes cloudy and bubbling is observed.

-

Slowly add another 3 mL of methyl iodide and cap the reaction vial, swirling periodically until refluxing ceases.

-

-

Reaction with Aldehyde:

-

To the prepared Grignard reagent, slowly add a solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether.

-

The reaction is exothermic and should be controlled.

-

-

Work-up:

-

After the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer with a drying agent like sodium sulfate.

-

-

Isolation and Purification:

-

Filter the organic layer and evaporate the solvent.

-

The crude product can be purified by column chromatography or recrystallization.

-

References

- 1. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]

- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 3. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dovepress.com [dovepress.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

The Dimethoxyphenyl Scaffold: A Cornerstone in a Century of Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Dimethoxyphenyl Compounds in Research

Introduction

The dimethoxyphenyl moiety, a simple yet remarkably versatile chemical scaffold, has been a recurring theme in the annals of medicinal chemistry for over a century. Its presence in a diverse array of bioactive molecules, from potent psychedelics to life-saving cardiovascular and antimicrobial drugs, underscores its significance as a privileged structure in drug design. The electronic properties conferred by the two methoxy groups on the phenyl ring—influencing metabolic stability, receptor interaction, and pharmacokinetic profiles—have made it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to key classes of dimethoxyphenyl compounds, intended for researchers, scientists, and professionals in the field of drug development.

The Psychedelic Phenethylamines and Amphetamines: Probing the Serotonergic System

The 2,5-dimethoxy substitution pattern on a phenethylamine or amphetamine backbone gives rise to a class of potent psychedelic compounds, famously explored by the chemist Alexander Shulgin. These molecules have been instrumental as pharmacological tools for investigating the serotonin 2A (5-HT2A) receptor, a key player in perception, cognition, and mood.

Discovery and History

The exploration of 2,5-dimethoxyphenyl-based psychedelics is largely credited to Alexander Shulgin, who synthesized and bioassayed hundreds of psychoactive compounds in the latter half of the 20th century. His meticulous work, detailed in the book PiHKAL (Phenethylamines I Have Known and Loved), laid the groundwork for much of the modern understanding of the structure-activity relationships (SAR) of these molecules.

-

2C-Series (Phenethylamines): The "2C" designation refers to the two carbon atoms between the phenyl ring and the amino group. 2C-B (2,5-dimethoxy-4-bromophenethylamine), synthesized by Shulgin in 1974, is one of the most well-known members of this family.

-

DOx-Series (Amphetamines): The "DOx" series are alpha-methylated analogs of the 2C compounds, making them substituted amphetamines. DOM (2,5-dimethoxy-4-methylamphetamine), first synthesized in 1963, is a prominent example.

Mechanism of Action and Signaling Pathway

The primary pharmacological target of these psychedelic compounds is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Agonism at this receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Quantitative Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected 2,5-dimethoxyphenyl psychedelics at the human 5-HT2A receptor.

| Compound | 4-Substituent | Ki (nM) for h5-HT2A | EC50 (nM) for h5-HT2A |

| 2C-B | -Br | 4.9 | 1.6 |

| DOM | -CH₃ | 533 | - |

| DOI | -I | 0.5 | 0.7 |

| DOB | -Br | 59 | - |

Data compiled from various sources. Absence of data is indicated by "-".

Experimental Protocols

A common synthetic route starts from 2,5-dimethoxybenzaldehyde.

-

Nitrostyrene Formation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate) in a solvent like acetic acid to yield 2,5-dimethoxy-β-nitrostyrene.

-

Reduction: The resulting nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this step is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

-

Bromination: The 2,5-dimethoxyphenethylamine is brominated at the 4-position of the phenyl ring using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like acetic acid.

-

Purification: The final product is typically purified by acid-base extraction and crystallization of the hydrochloride salt.

This assay measures the affinity of a compound for a receptor.

-

Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [³H]ketanserin) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the increase in intracellular calcium upon receptor activation.

-

Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

Papaverine: A Benzylisoquinoline Alkaloid with Vasodilator Properties

Papaverine is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. It contains two dimethoxyphenyl moieties within its benzylisoquinoline structure.

Discovery and History

Papaverine was first isolated in 1848 by Georg Merck. Its structure was elucidated by Guido Goldschmiedt between 1885 and 1888, and it was first synthesized in 1909. Unlike other opium alkaloids like morphine and codeine, papaverine does not have significant analgesic effects and is not considered a narcotic.

Mechanism of Action

Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), particularly PDE10A. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

Quantitative Data

| Compound | Target | Ki (µM) |

| Papaverine | Phosphodiesterase (cAMP-PDE) | 2 |

Experimental Protocols

A classical synthesis of papaverine is the Bischler-Napieralski reaction.

-

Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with 3,4-dimethoxyphenylacetyl chloride to form the corresponding amide.

-

Cyclization: The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form 3,4-dihydropapaverine.

-

Dehydrogenation: The dihydropapaverine is dehydrogenated to papaverine, for example, by heating with palladium on charcoal.

Trimethoprim: A Dihydrofolate Reductase Inhibitor

Trimethoprim is a synthetic antibacterial agent that features a 3,4,5-trimethoxybenzyl group, which can be considered a derivative of a dimethoxybenzyl structure.

Discovery and History

Trimethoprim was developed in the 1950s at the Burroughs Wellcome laboratories by a team led by George Hitchings and Gertrude Elion, who were awarded the Nobel Prize in Physiology or Medicine in 1988 for their work on rational drug design. Their research focused on interfering with nucleic acid biosynthesis as a therapeutic strategy.

Mechanism of Action

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. By inhibiting bacterial DHFR, trimethoprim disrupts DNA, RNA, and protein synthesis in bacteria.

Quantitative Data

| Compound | Target | Ki (nM) |

| Trimethoprim | E. coli Dihydrofolate Reductase | 15.9 |

| Trimethoprim | Human Dihydrofolate Reductase | >30,000 |

Experimental Protocols

One common synthetic route starts with 3,4,5-trimethoxybenzaldehyde.

-

Condensation: 3,4,5-Trimethoxybenzaldehyde is condensed with 3-ethoxypropionitrile in the presence of a strong base to form an intermediate.

-

Cyclization: This intermediate is then reacted with guanidine to form the 2,4-diaminopyrimidine ring, yielding trimethoprim.

Verapamil: A Phenylalkylamine Calcium Channel Blocker

Verapamil is a synthetic compound that contains two 3,4-dimethoxyphenyl groups and is used for the treatment of hypertension, angina, and cardiac arrhythmias.

Discovery and History

Verapamil was synthesized in 1962 by Knoll AG (a subsidiary of BASF). It was initially developed as a coronary vasodilator but was later found to have antiarrhythmic properties due to its ability to block calcium channels.

Mechanism of Action

Verapamil is a non-dihydropyridine calcium channel blocker. It exerts its effects by binding to the α1 subunit of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle, thereby inhibiting the influx of calcium ions. This leads to a decrease in heart rate, cardiac contractility, and vasodilation.

Quantitative Data

| Compound | Target | Kd (nM) |

| Verapamil | L-type Calcium Channels | 4.25 |

Experimental Protocols

The synthesis of verapamil is a multi-step process.

-

Intermediate Synthesis: 3,4-Dimethoxyphenylacetonitrile is reacted with isopropyl chloride in the presence of a strong base to form an α-substituted nitrile.

-

Chain Elongation: The nitrile is then reacted with 1-bromo-2-(3,4-dimethoxyphenyl)ethane.

-

Final Amine Formation: The resulting intermediate is N-methylated to yield verapamil.

The Drug Discovery and Development Workflow

The journey of a dimethoxyphenyl compound, or any new chemical entity, from a laboratory curiosity to a marketed drug is a long and complex process. The following diagram illustrates the major stages of this workflow.

Conclusion

The dimethoxyphenyl scaffold has proven to be a remarkably fruitful starting point for the discovery of a wide range of clinically and scientifically important molecules. From unraveling the complexities of serotonergic signaling in the brain to providing essential medicines for cardiovascular disease and bacterial infections, compounds bearing this moiety have had a profound impact on human health and our understanding of pharmacology. The continued exploration of derivatives of this versatile scaffold holds promise for the development of new and improved therapeutics in the future.

Spectroscopic Profile of 1-(2,5-Dimethoxyphenyl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2,5-Dimethoxyphenyl)ethanol, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 1-(2,5-Dimethoxyphenyl)ethanol. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data for 1-(2,5-Dimethoxyphenyl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data for 1-(2,5-Dimethoxyphenyl)ethanol

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Absorption Bands for 1-(2,5-Dimethoxyphenyl)ethanol

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for 1-(2,5-Dimethoxyphenyl)ethanol

| m/z | Fragmentation Assignment |

| Data not available in search results |

Note: Specific experimental spectroscopic data for 1-(2,5-Dimethoxyphenyl)ethanol was not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for aromatic alcohols like 1-(2,5-Dimethoxyphenyl)ethanol are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 1-(2,5-Dimethoxyphenyl)ethanol sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of about 0.03% (v/v).

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz or higher).

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean before sample analysis.

-

Place a small amount of the solid 1-(2,5-Dimethoxyphenyl)ethanol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of 1-(2,5-Dimethoxyphenyl)ethanol in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Data Acquisition:

-

Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation patterns of the molecular ion.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-(2,5-Dimethoxyphenyl)ethanol, from sample preparation to structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide: Physical Characteristics of 1-(2,5-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is an aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physical properties is fundamental for its use in research and development, including reaction kinetics, formulation, and quality control. This guide addresses the known and predicted physical characteristics of 1-(2,5-dimethoxyphenyl)ethanol, with a particular focus on the methodologies for their determination.

Predicted Physical State and Properties

Extensive searches of scientific literature and chemical databases did not yield specific data for the solid form of 1-(2,5-dimethoxyphenyl)ethanol, such as a melting point. This suggests that the compound is likely a liquid or a viscous oil at standard temperature and pressure. This hypothesis is supported by data from structurally similar compounds:

-

1-(3,4-dimethoxyphenyl)ethanol is described as a yellow viscous oil.

-

The synthesis of 1-(2,4-dimethoxyphenyl)ethanol is mentioned in the literature without any indication of it being a solid.

In contrast, the related compound 2-amino-1-(2,5-dimethoxyphenyl)ethanol is a white to off-white solid with a melting point of 146-150 °C. The presence of the amino group in the latter compound likely contributes to stronger intermolecular interactions, such as hydrogen bonding, leading to a higher melting point and a solid state at room temperature.

Table 1: Comparison of Physical Properties of Related Compounds

| Compound Name | CAS Number | Physical State at Room Temperature | Melting Point (°C) |

| 1-(2,5-Dimethoxyphenyl)ethanol | 33523-64-9 | Presumed Liquid/Oil | Not available |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 | Solid | 146-150 |

| 1-(3,4-Dimethoxyphenyl)ethanol | 4331-33-9 | Viscous Oil | Not applicable |

| 2-(3,4-Dimethoxyphenyl)ethanol | 7417-21-2 | Solid | 46-49 |

Experimental Protocols for Physical Characterization

To fully characterize the physical properties of 1-(2,5-dimethoxyphenyl)ethanol, a series of standard analytical techniques should be employed.

Determination of Physical State and Thermal Properties

3.1.1. Visual Inspection: The initial step is a simple visual observation of the purified substance at ambient temperature to determine if it is a solid or a liquid.

3.1.2. Melting Point Determination (if applicable): If the substance can be solidified, its melting point should be determined.

-

Protocol: A small, powdered sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is raised slowly, and the range from the first sign of melting to the complete liquefaction of the solid is recorded. A sharp melting range is indicative of high purity.

3.1.3. Differential Scanning Calorimetry (DSC): DSC is a powerful technique to study thermal transitions.

-

Protocol: A small, weighed amount of the sample is placed in an aluminum pan and heated or cooled at a controlled rate in the DSC instrument. An empty pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. This can reveal the melting point, glass transition temperature (for amorphous solids or liquids), and crystallization events.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule.

-

Protocol for Liquids: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Protocol for Solids (if applicable): A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is pressed against a crystal (e.g., diamond or zinc selenide). The sample is then scanned with infrared radiation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

-

Protocol: A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube, and the spectrum is acquired using an NMR spectrometer.

3.2.3. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Protocol: A dilute solution of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Crystallographic Characterization (if a solid form is obtained)

3.3.1. X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid.

-

Protocol: A suitable single crystal of the compound is grown, typically by slow evaporation of a solvent, and mounted on a goniometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to determine the crystal structure.

Visualization of Experimental Workflows

Workflow for Physical Characterization

Figure 1. General workflow for physical characterization.

Conclusion

While specific experimental data for the solid form of 1-(2,5-dimethoxyphenyl)ethanol is currently unavailable in the public domain, this technical guide provides a robust framework for its characterization. Based on the properties of its isomers, it is predicted to be a liquid at ambient conditions. The detailed experimental protocols provided herein will enable researchers to systematically determine its physical and spectral properties. Further investigation is required to isolate and characterize a solid form, which may be achievable at sub-ambient temperatures, and to fully elucidate its physical properties for its potential applications in scientific research and drug development.

The Versatile Precursor: A Technical Guide to 1-(2,5-Dimethoxyphenyl)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and significant applications of 1-(2,5-dimethoxyphenyl)ethanol as a key precursor in the field of organic synthesis. Valued for its role in the construction of more complex molecular architectures, this secondary alcohol serves as a critical intermediate in the development of pharmaceuticals and other fine chemicals. This document provides a comprehensive overview of its synthetic routes, key reactions, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol

Two primary and efficient synthetic routes are commonly employed for the preparation of 1-(2,5-dimethoxyphenyl)ethanol: the Grignard reaction utilizing 2,5-dimethoxybenzaldehyde and the reduction of 2',5'-dimethoxyacetophenone.

Grignard Reaction from 2,5-Dimethoxybenzaldehyde

The reaction of 2,5-dimethoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide or iodide, offers a direct and high-yielding pathway to 1-(2,5-dimethoxyphenyl)ethanol. This method is predicated on the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.

Reduction of 2',5'-Dimethoxyacetophenone

An alternative and widely used method involves the reduction of the corresponding ketone, 2',5'-dimethoxyacetophenone. This transformation can be effectively achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its mildness and selectivity.

Table 1: Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol

| Route | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Grignard Reaction | 2,5-Dimethoxybenzaldehyde | CH₃MgBr or CH₃MgI | Anhydrous Diethyl Ether or THF | 0 to rt | 1-2 h | High |

| Reduction | 2',5'-Dimethoxyacetophenone | NaBH₄ | Methanol or Ethanol | 0 to rt | 0.5-2 h | >90 |

Key Reactions of 1-(2,5-Dimethoxyphenyl)ethanol

As a versatile precursor, 1-(2,5-dimethoxyphenyl)ethanol can undergo several key transformations to yield a variety of valuable downstream products. These include oxidation to the corresponding ketone, acid-catalyzed dehydration to form a styrene derivative, and its use in the synthesis of amino alcohols.

Oxidation to 2',5'-Dimethoxyacetophenone

The secondary alcohol functionality of 1-(2,5-dimethoxyphenyl)ethanol can be readily oxidized back to the corresponding ketone, 2',5'-dimethoxyacetophenone. This reaction is a cornerstone in organic synthesis and can be accomplished using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or by employing electrochemical methods.

Acid-Catalyzed Dehydration to 1-Ethenyl-2,5-dimethoxybenzene

Treatment of 1-(2,5-dimethoxyphenyl)ethanol with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat leads to the elimination of water and the formation of 1-ethenyl-2,5-dimethoxybenzene, a styrene derivative. This dehydration reaction proceeds via an E1 mechanism.

Precursor to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

1-(2,5-Dimethoxyphenyl)ethanol is a logical precursor for the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, an important intermediate for pharmaceuticals like Midodrine. A plausible synthetic route involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile and subsequent reduction. A more direct route starts from 2,5-dimethoxybenzaldehyde, which is condensed with nitromethane to yield 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced to the desired amino alcohol.

Table 2: Key Reactions of 1-(2,5-Dimethoxyphenyl)ethanol

| Reaction | Product | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Oxidation | 2',5'-Dimethoxyacetophenone | PCC | Dichloromethane | rt | 1-2 h | High |

| Dehydration | 1-Ethenyl-2,5-dimethoxybenzene | Conc. H₂SO₄ or H₃PO₄ | - | ~170 | Variable | Moderate to High |

Experimental Protocols

Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol via Reduction of 2',5'-Dimethoxyacetophenone

Materials:

-

2',5'-Dimethoxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in methanol (10 vol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 10 vol).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1-(2,5-dimethoxyphenyl)ethanol.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol from 1-(2,5-Dimethoxyphenyl)-2-nitroethanol[1][2]

Materials:

-

1-(2,5-Dimethoxyphenyl)-2-nitroethanol

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

In a 2 L reaction flask, add 500 mL of ethanol and 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol with stirring.[1][2]

-

Add 54 grams of sodium borohydride in batches, maintaining the temperature.[1][2]

-

Allow the reaction to proceed for 2 hours at this temperature.[1][2]

-

Add 500 mL of water and remove the solvent by vacuum distillation.[1][2]

-

Filter the resulting solid and dry to obtain the crude product (approximately 122 g).[1][2]

-

Recrystallize from a suitable solvent to yield the pure 2-amino-1-(2,5-dimethoxyphenyl)ethanol as a white solid (72 g, 83% yield, HPLC purity 98.4%).[1][2]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of 1-(2,5-dimethoxyphenyl)ethanol and its subsequent transformations.

Spectroscopic Data

The structural confirmation of 1-(2,5-dimethoxyphenyl)ethanol relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for 1-(2,5-Dimethoxyphenyl)ethanol (Predicted and Analog-Based)

| Technique | Feature | Characteristic Signal |

| ¹H NMR | -CH(OH)- | Multiplet, ~4.9-5.1 ppm |

| -CH₃ (on ethanol) | Doublet, ~1.4-1.5 ppm | |

| Ar-H | Multiplets, ~6.7-7.2 ppm | |

| -OCH₃ | Two singlets, ~3.7-3.8 ppm | |

| -OH | Broad singlet, variable | |

| ¹³C NMR | -CH(OH)- | ~65-70 ppm |

| -CH₃ (on ethanol) | ~23-25 ppm | |

| Ar-C | ~110-155 ppm | |

| -OCH₃ | ~55-56 ppm | |

| IR (cm⁻¹) | O-H stretch (alcohol) | Broad, ~3400 |

| C-H stretch (aromatic) | ~3000-3100 | |

| C-H stretch (aliphatic) | ~2850-2950 | |

| C=C stretch (aromatic) | ~1500-1600 | |

| C-O stretch (alcohol) | ~1050-1150 | |

| C-O stretch (ether) | ~1220 |

Conclusion

1-(2,5-Dimethoxyphenyl)ethanol stands out as a pivotal precursor in organic synthesis, offering access to a range of valuable compounds through straightforward and high-yielding transformations. Its synthesis from readily available starting materials and its reactivity make it an attractive intermediate for researchers in academia and industry, particularly in the realm of drug discovery and development. The methodologies and data presented in this guide are intended to serve as a practical resource for the synthesis and utilization of this versatile molecule.

References

Unlocking the Therapeutic Potential of 1-(2,5-Dimethoxyphenyl)ethanol Derivatives: A Technical Guide to Future Research

For Researchers, Scientists, and Drug Development Professionals

The 1-(2,5-dimethoxyphenyl)ethanol scaffold represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. This technical guide provides an in-depth analysis of the existing research landscape and outlines key areas for future investigation. By leveraging structure-activity relationship (SAR) data from analogous compounds and identifying critical gaps in the current knowledge, this document aims to direct research efforts towards the most promising avenues for drug discovery.

Adrenergic Receptor Modulation: A Primary Avenue for Investigation

The foundational research on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives, conducted by Villa et al., established their interaction with the adrenergic system. This early work provides a strong rationale for a more detailed and quantitative exploration of this activity.

Existing Research and Identified Gaps

A key study synthesized a small series of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine analogues, revealing their activity at α- and β-adrenergic receptors. Specifically, some compounds exhibited both α-stimulating and α-blocking effects on rat vas deferens, while others showed only α-blocking activity. Moderate β-blocking effects were also observed in isolated guinea pig atria for an N-isopropyl derivative[1].

However, this seminal work provides only qualitative descriptions of pharmacological activity. A significant gap exists in the quantitative characterization of these compounds. To advance this research area, the determination of binding affinities (Kᵢ values) and functional potencies (EC₅₀ or IC₅₀ values) is essential for a comprehensive understanding of their SAR.

Proposed Research Workflow

The following workflow is proposed for a systematic investigation into the adrenergic activity of novel 1-(2,5-dimethoxyphenyl)ethanol derivatives.

Caption: Proposed workflow for adrenergic drug discovery.

Experimental Protocols

1.3.1. Synthesis of N-Substituted 1-(2,5-Dimethoxyphenyl)ethanolamine Derivatives

A general synthetic route can be adapted from the literature. For example, 2-amino-1-(2,5-dimethoxyphenyl)ethanol can be synthesized by the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol with sodium borohydride in ethanol at low temperatures[2]. N-alkylation can then be achieved through standard methods such as reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.

1.3.2. Adrenergic Receptor Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity (Kᵢ) of test compounds for adrenergic receptor subtypes.

-

Materials:

-

Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).

-

Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [³H]dihydroalprenolol for β).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add binding buffer, cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of a known, non-labeled antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

1.3.3. Isolated Tissue Assays (General Protocols)

-

Rat Vas Deferens (α-Adrenergic Activity):

-

Isolate the vas deferens from a male rat and suspend it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Record isometric contractions in response to electrical field stimulation or exogenous agonists.

-

To assess agonist activity, add cumulative concentrations of the test compound and record the contractile response.

-

To assess antagonist activity, pre-incubate the tissue with the test compound before adding a standard α-agonist (e.g., norepinephrine) and determine the shift in the concentration-response curve.

-

-

Guinea Pig Atria (β-Adrenergic Activity):

-

Isolate the atria from a guinea pig heart and suspend them in an organ bath containing Krebs solution at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Record the rate and force of spontaneous contractions.

-

To assess agonist activity, add cumulative concentrations of the test compound and measure the increase in heart rate (chronotropic effect) and force of contraction (inotropic effect).

-

To assess antagonist activity, pre-incubate the atria with the test compound before adding a standard β-agonist (e.g., isoproterenol) and determine the shift in the concentration-response curve.

-

Serotonergic System Modulation: A Psychedelic and Therapeutic Frontier

The 2,5-dimethoxy substitution pattern is a hallmark of many classical psychedelic compounds that act as agonists at the serotonin 2A (5-HT₂ₐ) receptor. While the primary research on 1-(2,5-dimethoxyphenyl)ethanol derivatives has focused on adrenergic activity, the structural similarity to potent 5-HT₂ₐ agonists warrants a thorough investigation into their serotonergic properties.

Rationale and Potential Applications

The 2,5-dimethoxyphenethylamine ("2C-x") family of compounds are well-known for their psychedelic effects, mediated primarily through 5-HT₂ₐ receptor agonism. Research into these compounds has provided a wealth of SAR data that can inform the design of novel 1-(2,5-dimethoxyphenyl)ethanol derivatives with tailored serotonergic activity. The addition of a β-hydroxyl group, as in the ethanolamine scaffold, may modulate potency, selectivity, and metabolic stability compared to the corresponding phenethylamines.

Beyond psychedelic effects, 5-HT₂ₐ receptor modulation is a promising therapeutic strategy for a range of neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Therefore, derivatives of 1-(2,5-dimethoxyphenyl)ethanol could be developed as novel therapeutics with potentially improved safety and efficacy profiles.

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.

Quantitative Data from Structurally Related Compounds

While quantitative data for 1-(2,5-dimethoxyphenyl)ethanol derivatives at serotonin receptors is currently unavailable, the following table summarizes data for related 2,5-dimethoxyphenethylamine (2C-X) and N-benzylphenethylamine (NBOMe) compounds to illustrate the potential potencies.

| Compound | Receptor | Assay Type | Value (nM) |

| 2C-B | 5-HT₂ₐ | EC₅₀ | 1.6 |

| 5-HT₂C | EC₅₀ | 4.1 | |

| 25I-NBOMe | 5-HT₂ₐ | Kᵢ | 0.044 |

| 5-HT₂C | Kᵢ | 1.2 | |

| (S)-11 (a phenylpiperidine analog) | 5-HT₂ₐ | Kᵢ | 1.3 |

| 5-HT₂C | Kᵢ | 13 |

Note: This data is for structurally related compounds and should be used as a guide for potential activity, not as a direct representation of the activity of 1-(2,5-dimethoxyphenyl)ethanol derivatives.

Anticancer Potential: An Emerging Research Avenue

Recent studies have highlighted the cytotoxic effects of various 2,5-dimethoxyphenethylamine derivatives against a range of cancer cell lines. This suggests that the 1-(2,5-dimethoxyphenyl)ethanol scaffold may also possess anticancer properties.

Rationale for Anticancer Research

The 2,5-dimethoxy substitution pattern is found in several natural and synthetic compounds with demonstrated anticancer activity. The mechanisms of action are often multifactorial and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Given the structural similarities, it is plausible that 1-(2,5-dimethoxyphenyl)ethanol derivatives could exhibit similar cytotoxic effects.

Proposed Research Directions

A primary screening of a library of novel 1-(2,5-dimethoxyphenyl)ethanol derivatives against a panel of cancer cell lines is a logical first step. This could be followed by more in-depth mechanistic studies for any identified hit compounds.

Experimental Protocols

3.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include vehicle-only controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by non-linear regression analysis.

-

Conclusion and Future Outlook

The 1-(2,5-dimethoxyphenyl)ethanol scaffold holds considerable promise for the development of novel therapeutics targeting the adrenergic and serotonergic systems, with a potential for anticancer applications. The current body of research, while limited, provides a solid foundation and a clear direction for future investigations. A systematic approach, involving the synthesis of a diverse library of derivatives and their comprehensive pharmacological and biological evaluation, is crucial to unlocking the full therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to facilitate these future research endeavors and accelerate the discovery of new and effective medicines.

References

A Comprehensive Review of 1-(2,5-Dimethoxyphenyl)ethanol: Synthesis, Characterization, and Pharmacological Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethoxyphenyl)ethanol is a chemical intermediate of significant interest in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive review of the existing scientific literature on 1-(2,5-Dimethoxyphenyl)ethanol, with a primary focus on its synthesis, analytical characterization, and its role as a precursor to various bioactive compounds. While direct pharmacological studies on the title compound are limited, this review explores the pharmacological activities of its derivatives, providing a contextual understanding of its potential biological significance. Detailed experimental protocols, quantitative data from published studies, and visualized chemical workflows are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

1-(2,5-Dimethoxyphenyl)ethanol, a substituted aromatic alcohol, serves as a key building block in organic synthesis. Its chemical structure, featuring a dimethoxyphenyl group attached to an ethanol moiety, makes it a versatile precursor for the synthesis of a range of phenethylamine derivatives and other heterocyclic compounds. Notably, it is a crucial intermediate in the preparation of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, a compound that has been investigated for its adrenergic properties[1]. Furthermore, its structural relationship to metabolites of psychoactive substances like 2C-B highlights its relevance in forensic and toxicological analysis[2]. This review aims to consolidate the available scientific information on 1-(2,5-Dimethoxyphenyl)ethanol, presenting a detailed overview of its synthesis, analytical data, and the pharmacological landscape of its derivatives.

Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol and its Derivatives

The primary route for the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol and its key derivative, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, involves multi-step chemical reactions. The most commonly cited pathway starts from 1-(2,5-dimethoxyphenyl)-2-nitroethanol.

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

A prevalent method for the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol[3].

Experimental Protocol:

A typical reduction reaction is carried out as follows:

-

Reaction Setup: 100.0g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol is dissolved in 500ml of ethanol in a 2L reaction flask. The mixture is stirred and cooled to -10°C[3].

-

Addition of Reducing Agent: 54 grams of sodium borohydride are added in batches to the cooled solution[3].

-

Reaction and Monitoring: The reaction is allowed to proceed for 2-3 hours at the same temperature. The completion of the reaction is monitored by High-Performance Liquid Chromatography (HPLC)[3].

-

Work-up and Isolation: Upon completion, 500ml of water is added to the reaction mixture. The solvent is then removed under reduced pressure. The resulting solid is collected by suction filtration and dried to obtain the crude product[3].

-

Purification: The crude product is purified by recrystallization to yield the final white solid product[3].

A similar procedure can be followed using methanol as the solvent and potassium borohydride as the reducing agent[3].

The following diagram illustrates the general workflow for this synthesis:

Quantitative Data from Synthesis Studies

The following table summarizes the quantitative data reported in the literature for the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol.

| Starting Material | Reducing Agent | Solvent | Yield (Crude) | Yield (Recrystallized) | Purity (HPLC) | Reference |

| 1-(2,5-Dimethoxyphenyl)-2-nitroethanol (100.0g) | Sodium Borohydride (54g) | Ethanol (500ml) | 122g | 72g (83%) | 98.4% | [3] |

| 1-(2,5-Dimethoxyphenyl)-2-nitroethanol (100.0g) | Potassium Borohydride (54g) | Methanol (500ml) | 112g | 64g (73%) | 98.2% | [3] |

Analytical Characterization

The characterization and purity assessment of 1-(2,5-Dimethoxyphenyl)ethanol and its derivatives are crucial for their use in further synthesis or biological studies. The literature primarily reports the use of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for monitoring the progress of the synthesis and assessing the purity of the final product[3]. While specific chromatographic conditions are not detailed in the reviewed abstracts, it is a standard method for separating and quantifying components in a mixture.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for the structural elucidation of these compounds. For related amino alcohols, NMR studies have been used to determine their preferred conformation[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and has been used in the conformational study of related amino alcohols[1].

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is vital for the identification and characterization of 1-(2,5-Dimethoxyphenyl)ethanol and its derivatives, especially in the context of forensic analysis of related psychoactive compounds[4].

Pharmacological Context and Biological Significance

Direct pharmacological studies on 1-(2,5-Dimethoxyphenyl)ethanol are scarce in the available literature. However, its significance can be inferred from the biological activities of its derivatives and structurally related compounds.

Adrenergic Activity of Derivatives

The primary pharmacological interest in the derivatives of 1-(2,5-Dimethoxyphenyl)ethanol lies in their interaction with adrenergic receptors. Studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives have shown that they can exhibit both α-stimulating and α-blocking activity on rat vas deferens, with the effect being concentration-dependent[1]. The N-isopropyl derivative and its morpholine analogues displayed only α-blocking activity[1]. Furthermore, the N-isopropyl derivative showed a moderate β-blocking effect on isolated guinea pig atria[1]. These findings suggest that the 1-(2,5-dimethoxyphenyl)ethanol scaffold is a viable starting point for the development of adrenergic receptor modulators.

Role as an Intermediate for Midodrine

1-(2,5-Dimethoxyphenyl)-2-aminoethanol is an important intermediate in the synthesis of Midodrine hydrochloride[3]. Midodrine is a selective α1-adrenergic agonist used clinically for the treatment of orthostatic hypotension[3]. This underscores the pharmaceutical relevance of the 1-(2,5-dimethoxyphenyl)ethanol core structure.

The following diagram illustrates the relationship of 1-(2,5-Dimethoxyphenyl)ethanol to these pharmacologically active agents:

Potential Metabolic Pathways

While no specific metabolic studies on 1-(2,5-Dimethoxyphenyl)ethanol were found, insights can be drawn from the metabolism of the structurally related psychoactive compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[2]. The metabolism of 2C-B involves oxidative deamination to produce 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE)[2]. This suggests that if 1-(2,5-Dimethoxyphenyl)ethanol were to be formed in vivo, it could be a metabolite of a corresponding phenethylamine.

Furthermore, the metabolism of ethanol in the body primarily occurs in the liver through oxidation to acetaldehyde and then to acetate by alcohol dehydrogenase and aldehyde dehydrogenase, respectively[5][6][7]. It is plausible that 1-(2,5-Dimethoxyphenyl)ethanol could undergo similar oxidative metabolism at the ethanol moiety.

A hypothetical metabolic pathway is presented below:

Conclusion

1-(2,5-Dimethoxyphenyl)ethanol is a valuable chemical intermediate with established synthetic routes and clear applications in the pharmaceutical industry, particularly as a precursor to adrenergic receptor modulators like Midodrine. While direct biological data on the compound itself is limited, the pharmacological activity of its derivatives provides a strong rationale for its continued study. The synthesis protocols are well-defined, offering good yields and high purity of the subsequent amino alcohol. Future research could focus on elucidating the direct pharmacological and toxicological profile of 1-(2,5-Dimethoxyphenyl)ethanol and exploring its potential as a scaffold for the development of new therapeutic agents. The analytical methods outlined in this review provide a solid foundation for the quality control and characterization of this and related compounds. This guide serves as a comprehensive starting point for researchers interested in the chemistry and potential biological applications of 1-(2,5-Dimethoxyphenyl)ethanol.

References

- 1. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]

- 4. forendex.southernforensic.org [forendex.southernforensic.org]

- 5. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 6. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-(2,5-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. While this guide is compiled from available scientific information, a specific SDS for 1-(2,5-Dimethoxyphenyl)ethanol was not available at the time of writing. The information on safety, handling, and toxicity is based on data for structurally similar compounds and general chemical safety principles. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is a substituted phenylethanol derivative. Compounds within this chemical class, particularly those with methoxy substitutions on the phenyl ring, are of interest to researchers in medicinal chemistry and pharmacology due to their potential biological activities. Notably, some substituted phenethylamines are known to interact with serotonin receptors, such as the 5-HT2A receptor.[1][2] The safety and handling of this specific compound must be approached with caution due to the limited availability of specific toxicological data. This guide provides a summary of the likely hazards, recommended handling procedures, and potential biological effects based on available information for related compounds.

Hazard Identification and Classification

Based on the hazard information for the structurally related compound 1-(2,3-Dimethoxyphenyl)ethanol, 1-(2,5-Dimethoxyphenyl)ethanol should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Anticipated Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[3]

Physical and Chemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₀H₁₄O₃ | - |

| Molecular Weight | 182.22 g/mol | - |

| Appearance | Likely a solid or liquid | Analogy to related compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Toxicological Information

No specific toxicological studies for 1-(2,5-Dimethoxyphenyl)ethanol were found. The toxicological properties of the related compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol have not been thoroughly investigated, and caution is advised.[4] It is prudent to assume that 1-(2,5-Dimethoxyphenyl)ethanol may be harmful if swallowed, inhaled, or absorbed through the skin.[4]

Acute Effects (Anticipated):

-

Oral: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.[3]

-

Dermal: May cause skin irritation.[3]

-

Eye: Causes serious eye irritation.[3]

Chronic Effects:

-

The long-term health effects of exposure to this compound are unknown.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from sources of ignition.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocols

Proposed Synthesis of 1-(2,5-Dimethoxyphenyl)ethanol

A plausible synthetic route for 1-(2,5-Dimethoxyphenyl)ethanol is the Grignard reaction of 2,5-dimethoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This method is analogous to the synthesis of its positional isomer, 1-(2,4-dimethoxyphenyl)ethanol.

Reaction Scheme:

Caption: Proposed synthesis of 1-(2,5-Dimethoxyphenyl)ethanol via Grignard reaction.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Reagent Addition: Slowly add a solution of methylmagnesium bromide or iodide in diethyl ether to the stirred solution of the aldehyde at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Analytical Methodology

The purity and identity of the synthesized 1-(2,5-Dimethoxyphenyl)ethanol can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for the analysis of similar phenolic compounds.[5]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: An appropriate temperature gradient to ensure separation from impurities and starting materials.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The fragmentation pattern can be used to confirm the structure.

Biological Activity and Signaling Pathways (Hypothetical)